molecular formula C16H28O3 B14712074 2-Oxocyclopentaneundecanoic acid CAS No. 13065-47-9

2-Oxocyclopentaneundecanoic acid

Cat. No.: B14712074
CAS No.: 13065-47-9
M. Wt: 268.39 g/mol
InChI Key: YKOYAVNSEZZQLZ-UHFFFAOYSA-N
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Description

2-Oxocyclopentaneundecanoic acid is an organic compound with the molecular formula C16H28O3 It is characterized by a cyclopentane ring fused to an undecanoic acid chain with a ketone functional group at the second position of the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxocyclopentaneundecanoic acid typically involves the cyclization of a suitable precursor. One common method is the intramolecular aldol condensation of a long-chain keto acid. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient catalytic processes to increase yield and reduce production costs. Catalysts such as palladium or platinum on carbon can be used to facilitate the cyclization reaction. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Oxocyclopentaneundecanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of this compound.

    Reduction: Formation of 2-hydroxycyclopentaneundecanoic acid.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2-Oxocyclopentaneundecanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Oxocyclopentaneundecanoic acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.

Comparison with Similar Compounds

2-Oxocyclopentaneundecanoic acid can be compared with similar compounds such as:

    Cyclopentanone: Lacks the long undecanoic acid chain, making it less versatile in applications.

    Undecanoic acid: Lacks the cyclopentane ring and ketone group, limiting its reactivity.

    2-Oxocyclopentanone: Similar structure but lacks the long alkyl chain, affecting its solubility and reactivity.

The uniqueness of this compound lies in its combination of a cyclopentane ring, a ketone group, and a long alkyl chain, providing a balance of reactivity and stability that is valuable in various applications.

Properties

CAS No.

13065-47-9

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

11-(2-oxocyclopentyl)undecanoic acid

InChI

InChI=1S/C16H28O3/c17-15-12-9-11-14(15)10-7-5-3-1-2-4-6-8-13-16(18)19/h14H,1-13H2,(H,18,19)

InChI Key

YKOYAVNSEZZQLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)CCCCCCCCCCC(=O)O

Origin of Product

United States

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